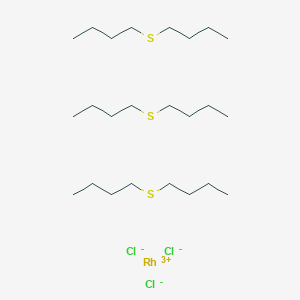
1-Butylsulfanylbutane; rhodium(3+); trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylsulfanylbutane; rhodium(3+); trichloride is a chemical compound with the molecular formula C24H54Cl3RhS3 and a molecular weight of 648.1 g/mol. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Butylsulfanylbutane; rhodium(3+); trichloride involves several steps. The preparation methods typically include the reaction of 1-Butylsulfanylbutane with rhodium trichloride under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
1-Butylsulfanylbutane; rhodium(3+); trichloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Butylsulfanylbutane; rhodium(3+); trichloride has a wide range of applications in scientific research In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions In biology, it is used in studies related to enzyme inhibition and protein interactionsIn industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Butylsulfanylbutane; rhodium(3+); trichloride involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the transfer of electrons and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
1-Butylsulfanylbutane; rhodium(3+); trichloride can be compared with other similar compounds, such as other rhodium complexes and sulfur-containing organic compounds. Its uniqueness lies in its specific combination of rhodium and sulfur, which imparts unique catalytic properties and reactivity. Similar compounds include rhodium trichloride, rhodium acetate, and sulfur-containing ligands.
Properties
CAS No. |
55425-73-5 |
|---|---|
Molecular Formula |
C24H54Cl3RhS3 |
Molecular Weight |
648.1 g/mol |
IUPAC Name |
1-butylsulfanylbutane;trichlororhodium |
InChI |
InChI=1S/3C8H18S.3ClH.Rh/c3*1-3-5-7-9-8-6-4-2;;;;/h3*3-8H2,1-2H3;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
PUEPVAKVGRXGNH-UHFFFAOYSA-K |
SMILES |
CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Rh+3] |
Canonical SMILES |
CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.Cl[Rh](Cl)Cl |
Key on ui other cas no. |
132008-21-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















